Pentafluoropropionic acid
Overview
Description
Synthesis Analysis
PFPA has been utilized as an efficient and metal-free catalyst in various organic reactions. For instance, it catalyzes the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives from aromatic aldehyde, malononitrile, and dimedone, offering advantages such as easy processing and high yields (Montazeri et al., 2014). Moreover, PFPA has been used in the solvent-free synthesis of 14-aryl-14H-dibenzo(a,j)xanthenes, highlighting its role as a green catalyst due to the absence of volatile organic solvents in the reaction process (Montazeri & Keshavarzi, 2013).
Molecular Structure Analysis
The crystal structure of 3-pentafluorothiopropionic acid, a related compound, has been reported to form a dimeric unit via strong hydrogen bonds, showcasing the impact of fluorination on molecular arrangement and stability (Yokochi, Winter, & Gard, 2002).
Chemical Reactions and Properties
PFPA's reactivity has been explored in various chemical reactions. Its role as a catalyst in the one-pot synthesis of dibenzo(a,j)xanthenes and tetrahydrobenzo[b]pyran derivatives underlines its efficiency and environmental friendliness due to high yields and the use of solvent-free conditions (Montazeri et al., 2014). Additionally, the photochemical decomposition of PFPA to fluoride ions using a water-soluble heteropolyacid photocatalyst highlights its potential in environmental applications, offering a pathway for the cleavage of C–F bonds in perfluorinated compounds (Hori et al., 2003).
Scientific Research Applications
1. Synthesis of Tetrahydrobenzo [b]pyran Derivatives
- Summary of the Application: Pentafluoropropionic acid (PFPA) is used as a catalyst in the one-pot, three-component reaction of aromatic aldehyde, malononitrile, and dimedone to yield tetrahydrobenzo [b]pyran derivatives . These derivatives are known to possess a variety of biological activities, such as anticoagulant, spasmolytic, diuretic, anticancer, and antianaphylactin properties .
- Methods of Application: The synthesis of tetrahydrobenzo [b]pyran derivatives involves a cyclocondensation reaction of aromatic aldehydes, dimedone, and malononitrile using pentafluoropropionic acid as a metal-free catalyst .
- Results or Outcomes: This method is of great value because of its easy processing, short reaction time, environmentally friendly nature, and high yields .
2. Analysis of Gentamicin
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMSQVBRUNSOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5COOH, C3HF5O2 | |
Record name | PFPA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
378-76-7 (potassium salt), 378-77-8 (hydrochloride salt), 509-09-1 (silver(1+) salt) | |
Record name | Perfluoropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059970 | |
Record name | Perfluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoropropionic acid | |
CAS RN |
422-64-0 | |
Record name | Pentafluoropropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluoropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAFLUOROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB53AX6MW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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